Cobimetinib

Overview

Description

Cobimetinib, sold under the brand name Cotellic, is an anti-cancer medication used primarily in combination with vemurafenib to treat melanoma. It is a selective inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and mitogen-activated protein kinase kinase 2 (MEK2), which are part of the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway . This pathway is often over-activated in various cancers, making this compound a valuable therapeutic agent .

Scientific Research Applications

Cobimetinib has several scientific research applications:

Chemistry: It is used as a model compound to study MEK inhibition and its effects on the MAPK/ERK pathway.

Medicine: It is primarily used in combination with vemurafenib to treat unresectable or metastatic melanoma with BRAF V600 mutations It is also being studied for its potential in treating other cancers, such as breast cancer.

Industry: This compound is produced and marketed by pharmaceutical companies for therapeutic use.

Mechanism of Action

Target of Action

Cobimetinib is a highly selective small molecule that primarily targets the mitogen-activated protein kinase kinase 1 (MAP2K1 or MEK1) . MEK1 is a central component of the RAS/RAF/MEK/ERK signal transduction pathway , which plays a crucial role in regulating cell cycle, proliferation, differentiation, and secretion .

Mode of Action

This compound acts as a reversible inhibitor of MEK1 and MEK2 . It binds to these kinases and selectively inhibits their activity, even when MEK is already phosphorylated . This inhibition results in decreased ERK1/2 phosphorylation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the RAS/RAF/MEK/ERK signaling pathway . This pathway is activated in response to various stimuli and regulates the proliferation and survival of several types of eukaryotic cells . By inhibiting MEK1 and MEK2, this compound disrupts this pathway, leading to decreased ERK1/2 phosphorylation .

Pharmacokinetics

This compound is an orally active compound .

Result of Action

The inhibition of MEK1 and MEK2 by this compound leads to a decrease in ERK1/2 phosphorylation . This disruption of the RAS/RAF/MEK/ERK signaling pathway can slow or stop the proliferation of cancer cells . In addition, this compound has been found to induce damage-associated molecular patterns (DAMPs), such as cell-surface translocation of calreticulin (CRT), extracellular release of ATP, and increase in high-mobility group box protein B1 (HMGB1) release from dying tumor cells .

Biochemical Analysis

Biochemical Properties

Cobimetinib plays a crucial role in biochemical reactions by inhibiting the activity of mitogen-activated protein kinase kinase 1 (MEK1) and mitogen-activated protein kinase kinase 2 (MEK2). These enzymes are upstream regulators of the extracellular signal-regulated kinase (ERK) pathway, which promotes cellular proliferation . By inhibiting MEK1 and MEK2, this compound effectively reduces the phosphorylation and activation of ERK1 and ERK2, leading to decreased cellular proliferation . This compound interacts with these enzymes through reversible binding, which allows it to inhibit their activity without permanently altering their structure .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It primarily influences cell function by inhibiting the MEK/ERK signaling pathway, which is crucial for cell proliferation and survival . In cancer cells, this compound induces apoptosis and inhibits cell growth by reducing the phosphorylation of ERK1 and ERK2 . This inhibition leads to decreased expression of genes involved in cell cycle progression and survival, ultimately resulting in reduced cellular proliferation and increased cell death . Additionally, this compound has been shown to induce immunogenic cell death in certain cancer cell lines, further enhancing its anti-tumor effects .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway . This compound binds to the allosteric site of MEK1 and MEK2, preventing their activation and subsequent phosphorylation of ERK1 and ERK2 . This inhibition disrupts the downstream signaling cascade, leading to decreased cellular proliferation and increased apoptosis . This compound’s ability to maintain its inhibitory effect even when MEK is already phosphorylated further enhances its efficacy in targeting cancer cells .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, this compound can cause adverse effects, including gastrointestinal toxicity, hepatotoxicity, and cardiotoxicity . These toxic effects highlight the importance of optimizing the dosage of this compound to achieve maximum therapeutic benefit while minimizing adverse effects .

Metabolic Pathways

This compound is primarily metabolized through the cytochrome P450 3A4 (CYP3A4) pathway . This metabolic pathway involves the oxidation of this compound, leading to the formation of various metabolites that are subsequently excreted in the feces and urine . The metabolism of this compound can be influenced by other drugs that inhibit or induce CYP3A4, potentially affecting its efficacy and safety . Additionally, this compound’s interaction with other enzymes and cofactors involved in its metabolism can impact its pharmacokinetics and overall therapeutic profile .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is highly protein-bound, with approximately 95% of the drug bound to plasma proteins . This high protein binding affects its distribution and bioavailability, as only the unbound fraction of this compound is pharmacologically active . This compound is also subject to active transport by efflux transporters, such as P-glycoprotein, which can influence its intracellular concentration and distribution . These transport mechanisms play a crucial role in determining the localization and accumulation of this compound within different tissues and cells .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with specific targeting signals and post-translational modifications. This compound is known to localize to the cytoplasm, where it exerts its inhibitory effects on MEK1 and MEK2 . The presence of specific targeting signals, such as nuclear localization signals, can also influence the subcellular distribution of this compound, directing it to specific compartments or organelles . These localization patterns are critical for this compound’s activity and function, as they determine its ability to effectively inhibit the MEK/ERK signaling pathway and exert its anti-tumor effects .

Preparation Methods

The synthesis of cobimetinib involves several steps starting from (2S)-2-piperidinecarboxylic acid. The process includes nitrification, hydrolysis, esterification, and tert-butoxycarbonyl (Boc) protection to produce an intermediate, [2-oxo-2-((2S)-1-tert-butoxycarbonylpiperidin-2-yl)] acetate . This intermediate undergoes addition, reduction, and cyclization reactions to form (2S)-1-tert-butoxycarbonyl-2-(3-hydroxyazetidin-3-yl)piperidine, which is then condensed with a side chain to yield this compound . The process is designed to be economical, environmentally friendly, and suitable for industrial production .

Chemical Reactions Analysis

Cobimetinib undergoes various chemical reactions, including:

Oxidation: This compound is metabolized primarily by cytochrome P450 3A4 (CYP3A4) oxidation.

Reduction: The reduction reactions are part of its synthetic route.

Substitution: The synthesis involves substitution reactions to introduce functional groups

Common reagents and conditions used in these reactions include tert-butoxycarbonyl chloride for Boc protection, and various reducing agents for the reduction steps . The major products formed from these reactions are intermediates leading to the final this compound molecule .

Comparison with Similar Compounds

Cobimetinib is one of several MEK inhibitors used in cancer treatment. Similar compounds include:

Trametinib: Another MEK inhibitor used to treat melanoma.

Binimetinib: Used in combination with other drugs for the treatment of melanoma and other cancers.

Selumetinib: Used for treating neurofibromatosis type 1 and other cancers.

This compound is unique in its combination use with vemurafenib, which targets a different kinase in the MAPK/ERK pathway, leading to synergistic effects and improved therapeutic outcomes .

Properties

IUPAC Name |

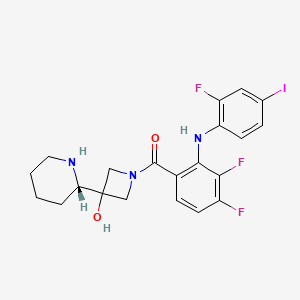

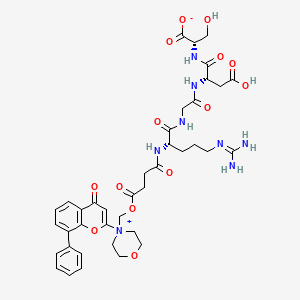

[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3IN3O2/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17/h4-7,9,17,26-27,30H,1-3,8,10-11H2/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMCAPRUBJMWDF-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239435 | |

| Record name | Cobimetinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Cobimetinib is a reversible inhibitor of mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase 1 (MEK1) and MEK2. MEK proteins are upstream regulators of the extracellular signal-related kinase (ERK) pathway, which promotes cellular proliferation. BRAF V600E and K mutations result in constitutive activation of the BRAF pathway which includes MEK1 and MEK2. In mice implanted with tumor cell lines expressing BRAF V600E, cobimetinib inhibited tumor cell growth. Cobimetinib and vemurafenib target two different kinases in the RAS/RAF/MEK/ERK pathway. Compared to either drug alone, coadministration of cobimetinib and vemurafenib resulted in increased apoptosis in vitro and reduced tumor growth in mouse implantation models of tumor cell lines harboring BRAF V600E mutations. Cobimetinib also prevented vemurafenib-mediated growth enhancement of a wild-type BRAF tumor cell line in an in vivo mouse implantation model. | |

| Record name | Cobimetinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

934660-93-2 | |

| Record name | Cobimetinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934660-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cobimetinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934660932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobimetinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cobimetinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COBIMETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER29L26N1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(3-ethyl-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)phenyl)-3-(4-(4-methylpiperazine-1-carbonyl)phenyl)urea](/img/structure/B612131.png)

![6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9h-pyrido [2,3-b]indole](/img/structure/B612146.png)